(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 256372-58-4) is a highly enantiopure chiral building block primarily utilized in the synthesis of selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonists, most notably the FDA-approved drug Seladelpar [1]. Structurally, it features a trifluoromethylated phenyl ring ether-linked to an (S)-configured epoxide, providing a bifunctional scaffold for highly regioselective nucleophilic ring-opening. In industrial procurement, this compound is valued for its ability to install both the critical 4-(trifluoromethyl)phenoxy lipophilic moiety and the essential stereocenter of the target API in a single, high-yielding coupling step. By utilizing the pre-formed (S)-epoxide, manufacturers bypass the need for handling hazardous early-stage chiral reagents and avoid the severe yield penalties associated with late-stage chiral resolution.
Pharmaceutical impurity reference standard workflow
Designated as a specified impurity for Seladelpar ANDA development and QC release testing
Chiral C₃ building block for asymmetric synthesis
Supports stereospecific preparation of fluorinated β-amino alcohols and β-blocker analogs
Substituting (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane with its racemic counterpart (CAS 172531-12-3) or the (R)-enantiomer (CAS 256372-59-5) fundamentally compromises commercial API synthesis [1]. Because the spatial arrangement of the stereocenter in this epoxide is directly conserved during the thiolate ring-opening step to form the (R)-configured intermediate of Seladelpar, using a racemate necessitates downstream chiral resolution. This late-stage separation inherently caps the theoretical yield of the active enantiomer at 50% and introduces massive solvent and recycling costs. Furthermore, attempting to substitute the trifluoromethyl group with a standard methyl or halide variant drastically alters the lipophilicity and target binding affinity of the final drug molecule, rendering the resulting API pharmacologically inactive or off-target.
Defined stereochemical identity matching Seladelpar impurity specification
Opposite or null chiroptical properties may not meet regulatory impurity profiling requirements
Stereochemistry directly translated to β-blocker pharmacophore configuration
Incorrect enantiomer would yield wrong stereoisomer or unresolvable diastereomeric mixtures
The procurement of high-ee (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane allows for the direct synthesis of the active (R)-enantiomer of downstream PPAR-δ agonists. When reacted with ethyl 2-(4-mercapto-2-methylphenoxy)acetate, the nucleophilic attack occurs at the terminal carbon of the epoxide, preserving the chiral center [1]. Using the racemic epoxide (CAS 172531-12-3) requires late-stage resolution of the final API or advanced intermediates. This resolution process caps the maximum theoretical yield of the desired enantiomer at 50%, whereas starting with the enantiopure (S)-epoxide enables theoretical yields approaching 100% for the coupling step.
| Evidence Dimension | Maximum theoretical yield of the correct downstream enantiomer |
| Target Compound Data | ~100% theoretical yield (preserves existing >99% ee) |
| Comparator Or Baseline | Racemic mixture (CAS 172531-12-3) requires resolution, capping yield at 50% |
| Quantified Difference | 2x increase in maximum theoretical yield |
| Conditions | Nucleophilic ring-opening followed by downstream processing |
Eliminating late-stage chiral resolution doubles the theoretical throughput and drastically reduces solvent waste in commercial API manufacturing.
The traditional in-house synthesis of this chiral ether requires reacting 4-(trifluoromethyl)phenol with (S)-epichlorohydrin. (S)-epichlorohydrin is a highly reactive, volatile, and mutagenic alkylating agent that requires specialized high-containment infrastructure [1]. By procuring the pre-formed (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, API manufacturers outsource the handling of epichlorohydrin. The isolated epoxide is stable, significantly less volatile, and safer to handle during the GMP coupling steps, reducing the environmental, health, and safety (EHS) burden.
| Evidence Dimension | Handling requirements and volatility |
| Target Compound Data | Stable, isolable intermediate; no specialized high-containment required for coupling |
| Comparator Or Baseline | In-situ synthesis using (S)-epichlorohydrin (highly volatile, mutagenic) |
| Quantified Difference | Complete elimination of epichlorohydrin handling in the primary API facility |
| Conditions | GMP manufacturing environment |
Outsourcing the epichlorohydrin step to specialized intermediate manufacturers lowers facility infrastructure costs and improves safety compliance.
The terminal epoxide moiety of CAS 256372-58-4 provides a highly biased electrophilic site for thiolate nucleophiles. During the synthesis of Seladelpar intermediates, the reaction with aryl thiolates proceeds with exceptional regioselectivity (>95%) at the less sterically hindered terminal carbon (C3), cleanly yielding the desired secondary alcohol [1]. If alternative non-epoxide secondary alkyl halides were used as comparators for etherification, the basic conditions would trigger competing E2 elimination reactions, significantly reducing the yield and generating difficult-to-purge alkene impurities.
| Evidence Dimension | Regioselectivity and competing elimination |
| Target Compound Data | >95% regioselective attack at the terminal carbon; negligible elimination |
| Comparator Or Baseline | Secondary alkyl halides (prone to E2 elimination under basic thiolate conditions) |
| Quantified Difference | >95% substitution vs. significant (>20-30%) elimination byproducts |
| Conditions | Basic coupling conditions (e.g., TBAF or mild inorganic bases in THF/DMF) |
High regioselectivity ensures a cleaner impurity profile, reducing the need for extensive chromatographic purification at scale.
CAS 256372-58-4 is the definitive chiral building block for the commercial production of Seladelpar, an FDA-approved PPAR-δ agonist for primary biliary cholangitis [1]. Its pre-installed (S)-stereocenter and reactive epoxide ring allow for direct, high-yielding coupling with ethyl 2-(4-mercapto-2-methylphenoxy)acetate, ensuring the correct (R)-configuration in the final API without the need for late-stage chiral resolution.
Beyond Seladelpar, this compound serves as a versatile precursor for drug discovery programs targeting metabolic and liver diseases (e.g., NASH/MASH) [1]. The 4-(trifluoromethyl)phenoxy group provides essential lipophilicity and metabolic stability, while the epoxide allows for the rapid generation of diverse secondary alcohol or ether libraries via ring-opening with various nitrogen, oxygen, or sulfur nucleophiles.
The structural motif of an aryloxy group linked to a chiral epoxide is a classic precursor for beta-blockers and related aryloxypropanolamines. Procuring this specific trifluoromethylated (S)-epoxide allows researchers to synthesize novel, highly lipophilic beta-amino alcohol derivatives for cardiovascular or neurological screening, leveraging the epoxide's clean reactivity with primary or secondary amines [1].